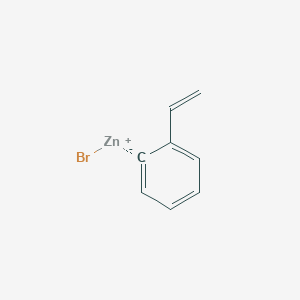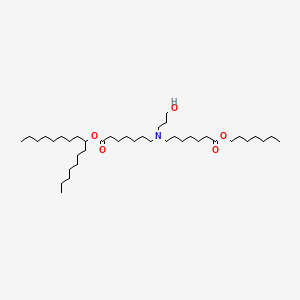
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate is a complex organic compound that belongs to the class of esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as heptanoic acid derivatives and hexadecan-8-yloxy compounds. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include carboxylic acids, alcohols, amines, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced techniques like distillation, crystallization, and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide ions or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of new esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the formulation of specialty chemicals, surfactants, or lubricants.
Mecanismo De Acción
The mechanism of action of Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate depends on its interaction with molecular targets and pathways. The compound’s functional groups, such as the ester and amide moieties, may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate include other long-chain esters and amides, such as:
- Octyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate
- Decyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)decanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and physical properties. These properties may result in unique applications and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C40H79NO5 |
|---|---|
Peso molecular |
654.1 g/mol |
Nombre IUPAC |
heptyl 7-[(7-hexadecan-8-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-15-22-30-38(29-21-14-11-8-5-2)46-40(44)32-24-17-19-26-34-41(35-28-36-42)33-25-18-16-23-31-39(43)45-37-27-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clave InChI |
ZGCXHTKMPCUFQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCC)OC(=O)CCCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


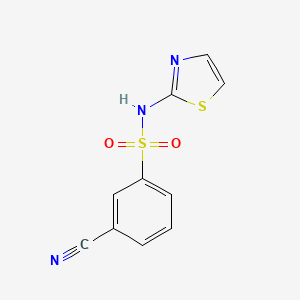
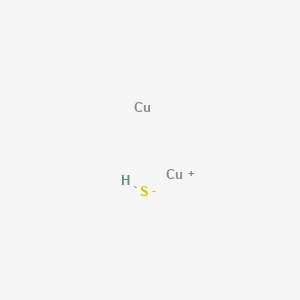
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
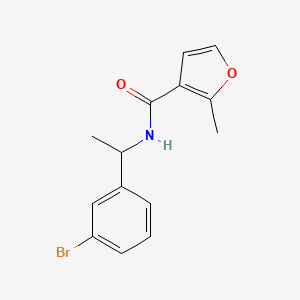
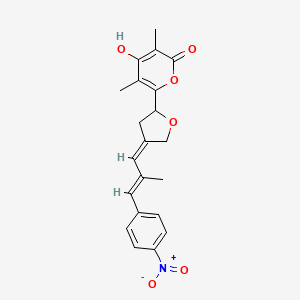
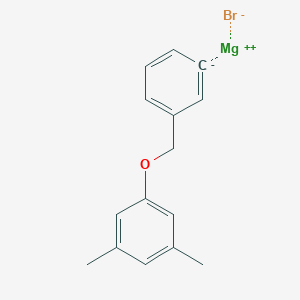
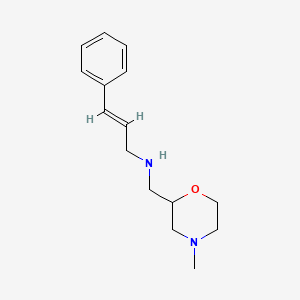
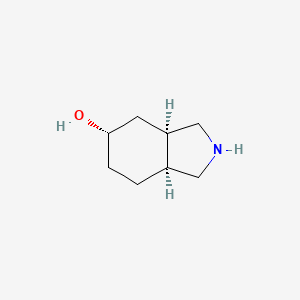
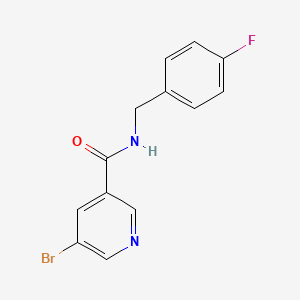
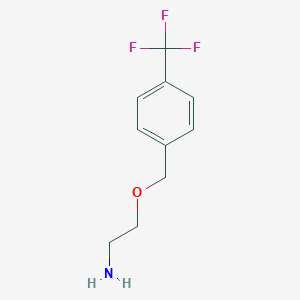
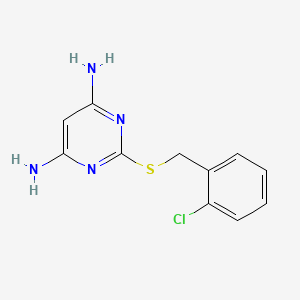
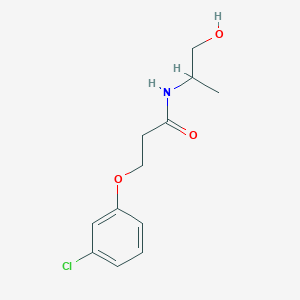
![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
